molecular formula C17H13ClF4N2O2 B2628589 (2-Chloro-4-fluorophenyl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034622-22-3

(2-Chloro-4-fluorophenyl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone

Cat. No. B2628589
CAS RN: 2034622-22-3
M. Wt: 388.75
InChI Key: FMBAOAXZRSRRCL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such compounds often involves the use of trifluoromethylpyridines as key structural motifs in active agrochemical and pharmaceutical ingredients . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride is achieved in the final synthesis step .


Molecular Structure Analysis

The molecule contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . It also contains a pyridine ring with a trifluoromethyl group attached .


Chemical Reactions Analysis

The compound may undergo various chemical reactions. For instance, the pyrrolidine ring in the molecule can be functionalized or constructed from different cyclic or acyclic precursors .

Scientific Research Applications

Molecular Structure and Chemical Synthesis

  • The study of isomorphous methyl- and chloro-substituted small heterocyclic analogues demonstrates the chlorine-methyl exchange rule, highlighting the importance of structural characterization in chemical synthesis (Rajni Swamy et al., 2013). This research provides insights into the structural basis for the synthesis of complex heterocyclic compounds, which may include analogues of the specified compound.

  • Research on the synthesis, crystal structure, and DFT study of boric acid ester intermediates with benzene rings, such as methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds, underlines the application of these methods for the conformational and electronic analysis of fluorinated phenyl compounds (P. Huang et al., 2021). These techniques could potentially be applied to the study of "(2-Chloro-4-fluorophenyl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone" to understand its physical and chemical properties better.

Crystal and Molecular Structure Analysis

  • The crystal and molecular structure analysis of compounds like (2-((6-Chloro pyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl)Methanone showcases the significance of X-ray diffraction (XRD) studies in determining the spatial arrangement of atoms within a molecule, which is crucial for understanding the compound's reactivity and interaction with biological targets (Lakshminarayana et al., 2009).

Potential Pharmacological Applications

  • The design and synthesis of novel compounds for potential pharmacological applications, such as sodium channel blockers and anticonvulsant agents, emphasize the importance of structural modification and functionalization in developing new therapeutic agents. The creation of (5-amino-1, 2, 4-triazin-6-yl)(2-(benzo[d]isoxazol-3-yl)pyrrolidin-1-yl)methanone derivatives highlights this approach, where specific molecular modifications could enhance biological activity (S. Malik & S. Khan, 2014).

Future Directions

The use of trifluoromethylpyridines, like the one in this compound, is increasing in the agrochemical and pharmaceutical industries . Therefore, future research may focus on developing new synthetic methods and exploring potential applications of these compounds .

properties

IUPAC Name

(2-chloro-4-fluorophenyl)-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClF4N2O2/c18-14-8-11(19)1-2-13(14)16(25)24-6-4-12(9-24)26-15-7-10(3-5-23-15)17(20,21)22/h1-3,5,7-8,12H,4,6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMBAOAXZRSRRCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)C3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClF4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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